![molecular formula C21H20F4O5 B1192787 GPR120-Agonist-6a](/img/no-structure.png)
GPR120-Agonist-6a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPR120-Agonist-6a is a potent GPR120 agonist, exhibiting significant glucose-lowering effect and high selectivity over GPR40.
Aplicaciones Científicas De Investigación
GPR120 Agonism in Metabolic Diseases
GPR120 agonism has been identified as a promising approach in addressing metabolic diseases like obesity, type 2 diabetes mellitus, and cardiovascular disease. GPR120-specific agonists, including compounds like GPR120 Agonist-6a, show potential in improving systemic inflammation and metabolic health. This improvement is achieved through the regulation of adiposity, gastrointestinal peptide secretion, taste preference, and glucose homeostasis, making GPR120 agonists a novel therapeutic option for metabolic health impairments (Cornall, Mathai, Hryciw, & McAinch, 2014).
Anti-Diabetic Activity
A study focusing on a series of biphenyl derivatives designed and synthesized as GPR120 agonists revealed that compound 6a, a specific GPR120 agonist, exhibited significant glucose-lowering effects in glucose-loaded mice. This discovery underscores the potential of GPR120 Agonist-6a in the treatment of type 2 diabetes (Sheng et al., 2018).
Development of Selective GPR120 Agonists
Research has been conducted to develop GPR120-selective agonists, which has led to the identification of compound 12 as the first selective agonist for GPR120. This advancement provides a foundation for new tools to study GPR120 biology and develop new therapeutic agents (Suzuki et al., 2008).
GPR120 Agonists in T2DM Drug Discovery
GPR120 agonists have been explored extensively for their role in Type 2 diabetes mellitus (T2DM) drug discovery. The research has emphasized the importance of GPR120 in T2DM and the development of molecules that could serve as antidiabetic drugs. This includes the identification of synthetic agonists like TUG-891 and the development of TUG-based molecules and other chemical entities (Carullo et al., 2021).
Novel Spirocyclic GPR120 Agonists
A novel series of spirocyclic GPR120 agonists has been developed, with compound 14 identified as a potent and selective agonist. This compound showed acute glucose-lowering effects and improvements in insulin resistance markers in diet-induced obese mice, illustrating the potential of GPR120 agonists in treating T2DM (Cox et al., 2017).
Insulin Resistance and Chronic Inflammation
GPR120 has been identified as the functional receptor for ω–3 fatty acids, which have insulin-sensitizing and anti-inflammatory effects. A selective GPR120 agonist showed potent anti-inflammatory effects and improved glucose tolerance, insulin sensitivity, and decreased hepatic steatosis in obese mice, suggesting the therapeutic potential of GPR120 agonists in insulin-resistant states (Oh et al., 2014).
Propiedades
Nombre del producto |
GPR120-Agonist-6a |
---|---|
Fórmula molecular |
C21H20F4O5 |
Peso molecular |
428.38 |
Nombre IUPAC |
4--((2',3,3',5-Tetrafluoro-5'-((1r,3r)-3-methoxycyclobutoxy)-[1,1'-biphenyl]-4-yl)oxy)butanoic acid |
InChI |
InChI=1S/C21H20F4O5/c1-28-12-7-13(8-12)30-14-9-15(20(25)16(22)10-14)11-5-17(23)21(18(24)6-11)29-4-2-3-19(26)27/h5-6,9-10,12-13H,2-4,7-8H2,1H3,(H,26,27)/t12-,13- |
Clave InChI |
ZVAGGMRLUCCJOJ-JOCQHMNTSA-N |
SMILES |
O=C(O)CCCOC1=C(F)C=C(C2=CC(O[C@H]3C[C@H](OC)C3)=CC(F)=C2F)C=C1F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GPR-120-Agonist-6a; GPR 120-Agonist-6a; GPR120-Agonist-6a |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.